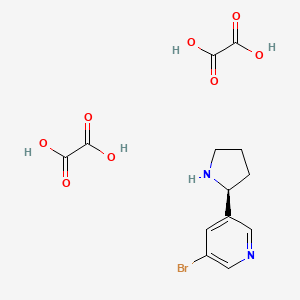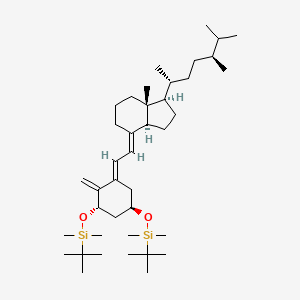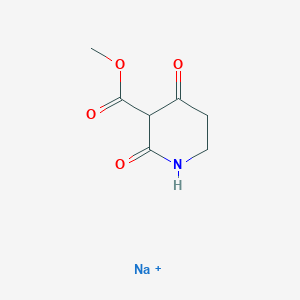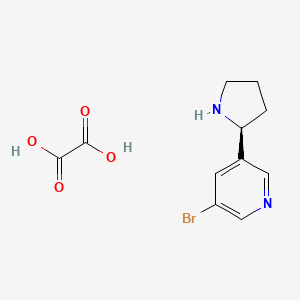
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate is a chemical compound that features a pyrrolidine ring attached to a brominated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position.
Formation of Pyrrolidine Derivative: The brominated pyridine is then reacted with pyrrolidine to form the desired pyrrolidine derivative.
Oxalate Formation: Finally, the pyrrolidine derivative is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the pyrrolidine ring.
Scientific Research Applications
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of pyrrolidine derivatives on biological systems.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate involves its interaction with specific molecular targets. The pyrrolidine ring and brominated pyridine moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine: The parent compound without the oxalate salt.
(S)-3-chloro-5-(pyrrolidin-2-yl)pyridine oxalate: A similar compound with a chlorine atom instead of bromine.
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine hydrochloride: The hydrochloride salt of the compound.
Uniqueness
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate is unique due to the presence of the oxalate salt, which can influence its solubility, stability, and reactivity. The bromine atom also provides distinct chemical properties compared to other halogenated derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.C2H2O4/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;3-1(4)2(5)6/h4-6,9,12H,1-3H2;(H,3,4)(H,5,6)/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAIBLZGPQVARZ-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
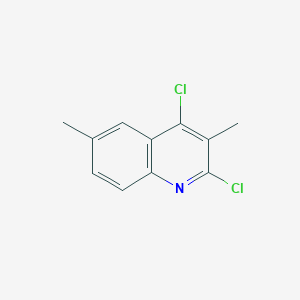
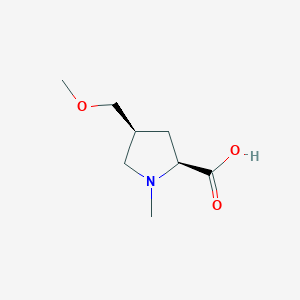
![[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;sulfane](/img/structure/B8090711.png)
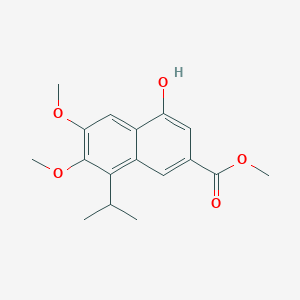
![(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde](/img/structure/B8090722.png)
![(Z)-methyl 2-(2-(N'-(tert-butoxycarbonyl)carbamimidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate](/img/structure/B8090735.png)

![(5-bromo-1H-indol-3-yl)-[(2R)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B8090743.png)
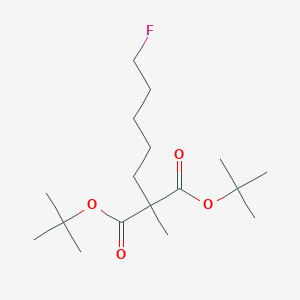
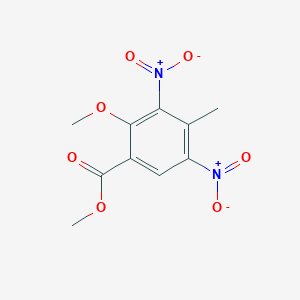
![(4S,5S)-2-(2-phenylethoxy)-6-[[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]methoxymethyl]oxane-3,4,5-triol](/img/structure/B8090771.png)
